5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Overview
Description
5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, fluorophenyl groups, and an indole core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Fluorophenyl Groups: The fluorophenyl groups can be attached through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE
- Phenylboronic Pinacol Esters
Uniqueness
Compared to similar compounds, 5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
5-tert-butyl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O/c1-24(2,3)15-4-13-21-20(14-15)22(27-18-9-5-16(25)6-10-18)23(29)28(21)19-11-7-17(26)8-12-19/h5-13,15,27H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWMKCNQDSNMFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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